N-p-Tolyl-guanidine hydrochloride

Descripción general

Descripción

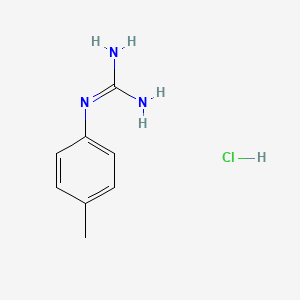

N-p-Tolyl-guanidine hydrochloride is a chemical compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are widely used in various chemical and biological applications. This compound is characterized by the presence of a p-tolyl group attached to the guanidine moiety, which imparts unique properties to the molecule.

Métodos De Preparación

The synthesis of N-p-Tolyl-guanidine hydrochloride can be achieved through several methods. One common approach involves the reaction of p-toluidine with cyanamide in the presence of hydrochloric acid. This reaction typically proceeds under mild conditions and yields the desired product with high purity. Industrial production methods often involve the use of advanced catalytic processes to enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

N-p-Tolyl-guanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety acts as a nucleophile. .

Aplicaciones Científicas De Investigación

Chemistry

N-p-Tolyl-guanidine hydrochloride serves as a catalyst in organic synthesis, particularly in:

- Formation of Carbon-Nitrogen Bonds: It facilitates reactions that yield valuable nitrogen-containing compounds.

- Synthesis of Heterocycles: The compound aids in constructing complex molecular frameworks essential for drug development.

Biology

In biological research, this compound is utilized for:

- Enzyme Inhibition Studies: It acts as a probe to investigate enzyme kinetics and mechanisms.

- Protein Denaturation Research: this compound is employed to study protein folding and stability under various conditions.

- Neuropharmacological Applications: Its ability to modulate neurotransmitter release positions it as a candidate for exploring treatments for neurological disorders.

Industrial Applications

The compound is also significant in industrial chemistry:

- Polymer Production: It is involved in synthesizing polymers and resins, enhancing material properties.

- Chemical Manufacturing: Utilized as an intermediate in producing various industrial chemicals.

The biological activities of this compound are noteworthy:

| Activity | Mechanism | Reference |

|---|---|---|

| Calcium Channel Antagonism | Modulates calcium influx in cells | |

| Serotonin Receptor Modulation | Influences mood and anxiety | |

| Antimicrobial | Effective against various bacteria | |

| Antitumor | Potential inhibition of tumor growth |

Case Study 1: Antimicrobial Efficacy

A study demonstrated the antimicrobial properties of this compound against Gram-positive bacteria using minimum inhibitory concentration (MIC) assays. The results indicated significant activity, suggesting potential use as an antibacterial agent.

Case Study 2: Neuropharmacological Effects

In neuropharmacological research, animal models treated with this compound showed reduced anxiety-like behaviors, correlating with its action on serotonin receptors. This finding highlights its potential therapeutic applications in treating anxiety disorders.

Mecanismo De Acción

The mechanism of action of N-p-Tolyl-guanidine hydrochloride involves its strong basicity and ability to form stable complexes with various substrates. The compound enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes. This makes it useful in studies related to neurotransmission and muscle function .

Comparación Con Compuestos Similares

N-p-Tolyl-guanidine hydrochloride can be compared with other guanidine derivatives such as:

1,3-Diphenylguanidine: Known for its use in rubber vulcanization.

Cyanoguanidine: Commonly used in the production of fertilizers and explosives.

1-(o-Tolyl)biguanide: Used in water treatment and as a disinfectant

Each of these compounds has unique properties and applications, making this compound a valuable addition to the guanidine family due to its specific chemical structure and reactivity.

Actividad Biológica

N-p-Tolyl-guanidine hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a guanidine derivative characterized by the presence of a p-tolyl group. Its chemical formula is C9H12ClN5, and it possesses unique properties that influence its biological activity.

This compound exhibits several mechanisms of action, primarily through its interaction with various receptors and ion channels:

- Calcium Channel Modulation : The compound has been shown to affect calcium channel activity, which is crucial for neurotransmitter release and muscle contraction. Studies indicate that it may act as a calcium channel antagonist, potentially influencing cardiovascular and neurological functions .

- Serotonin Receptor Interaction : It has been reported to interact with serotonin receptors, particularly the 5-HT2 receptor subtype. This interaction can modulate mood and anxiety levels, suggesting potential applications in treating psychiatric disorders .

Biological Activity

The biological activities of this compound include:

- Antimicrobial Activity : Research indicates that guanidine derivatives can exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains .

- Antitumor Effects : Some studies suggest that this compound may possess antitumor properties, although further research is needed to elucidate the specific pathways involved in this activity .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of guanidine derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria. The study utilized minimum inhibitory concentration (MIC) assays to quantify its effectiveness.

Case Study 2: Neuropharmacological Effects

In a neuropharmacological study, this compound was administered to animal models to assess its impact on anxiety-like behaviors. Results indicated a reduction in anxiety levels, correlating with its action on serotonin receptors.

Propiedades

IUPAC Name |

2-(4-methylphenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3.ClH/c1-6-2-4-7(5-3-6)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLODBAHZYHQLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388657 | |

| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6976-07-4 | |

| Record name | 6976-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N''-(4-Methylphenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.